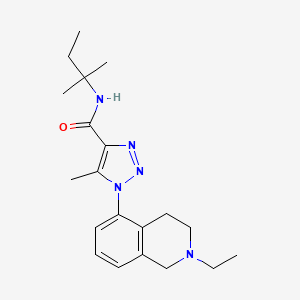![molecular formula C15H17ClN2O4 B7573110 3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B7573110.png)
3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide is a chemical compound that has shown potential in scientific research applications. The compound is synthesized using a specific method and has a unique mechanism of action that leads to various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide involves the inhibition of specific enzymes and pathways in the body. The compound inhibits the activity of histone deacetylases, which are enzymes involved in gene expression. This inhibition leads to changes in gene expression and ultimately results in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide are diverse and depend on the specific application. In cancer research, the compound has been shown to inhibit cell growth and induce apoptosis. In Alzheimer's disease research, the compound has been shown to inhibit the formation of amyloid-beta plaques. Inflammatory diseases such as rheumatoid arthritis have been shown to be inhibited by the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide in lab experiments include its specificity and potency. The compound has been shown to be highly specific in its inhibition of histone deacetylases and has a high potency in inhibiting cancer cell growth and inducing apoptosis.
The limitations of using the compound in lab experiments include its potential toxicity and lack of selectivity. The compound has been shown to be toxic at high doses and may have off-target effects on other enzymes and pathways in the body.
Direcciones Futuras
For research on 3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide include further studies on its potential in cancer research, Alzheimer's disease research, and inflammatory disease research. Additionally, research could focus on optimizing the synthesis method to achieve higher yields and reducing the potential toxicity of the compound. Further studies could also explore the potential of the compound in combination with other drugs or therapies to enhance its efficacy.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide involves the reaction of 3-chloroaniline with 2-(2-methoxyethoxy)ethylamine in the presence of sodium bicarbonate. The resulting product is then reacted with ethyl oxalyl chloride to form the final compound. The synthesis method has been optimized to achieve high yields of the compound.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide has shown potential in various scientific research applications. One of the major applications is in the field of cancer research. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells.
The compound has also been studied for its potential in treating Alzheimer's disease. It has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, the compound has been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-20-7-8-21-6-5-17-15(19)14-10-13(18-22-14)11-3-2-4-12(16)9-11/h2-4,9-10H,5-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXHMDFEPOYALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC(=O)C1=CC(=NO1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![N,N-dimethyl-3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxamide](/img/structure/B7573036.png)
![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)
![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)
![3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7573068.png)
![7-[(4-bromo-2-fluorophenyl)methyl]-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573075.png)
![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7573081.png)
![N-(3-cyanothiophen-2-yl)-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanamide](/img/structure/B7573089.png)
![1-[1-[2-(Benzenesulfinyl)ethyl]azetidin-3-yl]-4-methylpyrazole](/img/structure/B7573097.png)

![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573107.png)
